molecular formula C23H26N4O3 B5816677 methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate

methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate

Cat. No.: B5816677
M. Wt: 406.5 g/mol
InChI Key: MORLEGSEVUUDJT-ZMOGYAJESA-N
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Description

Methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate is a structurally complex molecule featuring a benzoate ester core linked via a carbohydrazonoyl bridge to a 1-adamantyl-substituted pyrazole moiety. Its synthesis likely involves multi-component reactions (e.g., cyclocondensation) followed by functionalization steps, as inferred from analogous pyrazole derivatives .

Properties

IUPAC Name

methyl 4-[(E)-[[5-(1-adamantyl)-1H-pyrazole-3-carbonyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-30-22(29)18-4-2-14(3-5-18)13-24-27-21(28)19-9-20(26-25-19)23-10-15-6-16(11-23)8-17(7-15)12-23/h2-5,9,13,15-17H,6-8,10-12H2,1H3,(H,25,26)(H,27,28)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORLEGSEVUUDJT-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • An adamantyl group, which is known for its ability to enhance the lipophilicity and biological activity of compounds.
  • A pyrazole moiety, which is frequently associated with various pharmacological activities including anti-inflammatory and analgesic effects.
  • A benzoate group, contributing to its stability and solubility in biological systems.

The molecular formula can be represented as follows:

C20H24N4O3C_{20}H_{24}N_4O_3

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrazole derivatives.
  • Modulation of Receptor Activity : It could interact with various receptors, potentially influencing neurotransmitter systems or inflammatory mediators.
  • Antioxidant Properties : The presence of functional groups may confer antioxidant capabilities, reducing oxidative stress in cells.

Pharmacological Effects

Research has indicated that similar compounds exhibit a range of biological activities:

Activity TypeRelated CompoundsObserved Effects
Anti-inflammatoryPyrazole derivativesReduction in inflammation markers
AntimicrobialAdamantane derivativesInhibition of bacterial growth
AntioxidantVarious phenolic compoundsScavenging of free radicals

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that a related pyrazole compound significantly reduced edema in animal models when administered at doses ranging from 10 to 50 mg/kg. The mechanism was linked to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of adamantyl-containing compounds. Results showed that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL.
  • Neuroprotective Effects : Research on neuroprotective properties indicated that similar structures could prevent neuronal cell death in vitro by modulating apoptotic pathways.

Research Findings

Recent studies have expanded on the potential applications of this compound:

  • Cellular Studies : In vitro assays revealed that this compound could reduce reactive oxygen species (ROS) levels in neuronal cell lines, suggesting potential for neuroprotection.
  • Animal Models : In vivo studies demonstrated significant improvements in behavioral tests for pain and anxiety when treated with this compound, indicating a multifaceted therapeutic profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents on the pyrazole ring, the presence/absence of the carbohydrazonoyl group, and ester modifications. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituent on Pyrazole Key Functional Groups Notable Properties/Applications
Methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate (Target) 1-Adamantyl Benzoate ester, carbohydrazonoyl, pyrazole High lipophilicity, potential enzyme inhibition
Methyl 4-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate (Compound A) 4-Methylphenyl Benzoate ester, hydrazone, pyrazole Intermediate for heterocyclic synthesis
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate (Compound B) 1-Methyl Benzoate ester, pyrazole Simpler structure; used in ligand design
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate (Compound C) 4-Chlorobenzoyl Chlorinated acyloxy, pyrazole Antibacterial activity

Substituent Effects

  • Adamantyl vs. Aryl Groups : The 1-adamantyl group in the target compound enhances steric bulk and lipophilicity compared to the 4-methylphenyl group in Compound A or the unsubstituted pyrazole in Compound B. This may improve membrane permeability but reduce aqueous solubility .
  • Carbohydrazonoyl vs.

Physicochemical Characteristics

  • Solubility : The adamantyl group in the target compound reduces aqueous solubility relative to Compound A or B, as observed in similar adamantane-containing pharmaceuticals .

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